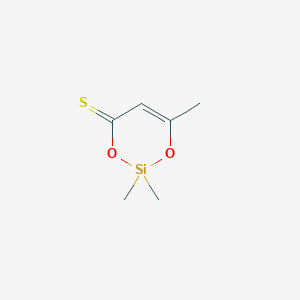
8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structural features, including sec-butylamino and isopropyl groups attached to the purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as solvent recycling and waste minimization, to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example
Eigenschaften
Molekularformel |
C14H23N5O2 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-7-9(4)15-13-16-11-10(19(13)8(2)3)12(20)18(6)14(21)17(11)5/h8-9H,7H2,1-6H3,(H,15,16) |
InChI-Schlüssel |
LFRSXDGHIJDMEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC2=C(N1C(C)C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


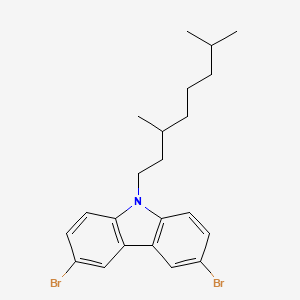
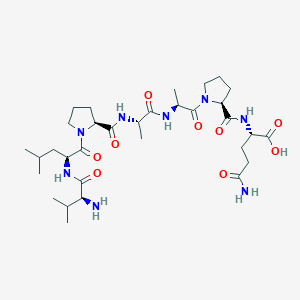
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)

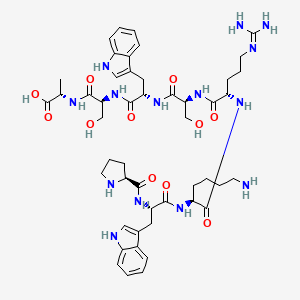
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
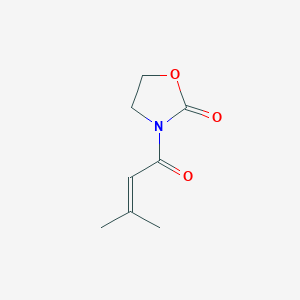
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
